A Technical Guide to 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine (CAS 1334499-96-5)
A Technical Guide to 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine (CAS 1334499-96-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine, a substituted biphenylamine of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert-driven insights into its synthesis, characterization, and potential applications. The guide is structured to offer a practical and scientifically grounded resource for professionals in drug discovery and chemical research, emphasizing the rationale behind proposed experimental protocols and the significance of its structural motifs.
Introduction: The Significance of Substituted Biphenylamines
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of various substituents onto the biphenyl rings allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. This modulation is critical for optimizing drug-receptor interactions and pharmacokinetic profiles.
4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine incorporates several key functional groups that are of significant interest in drug design:
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The Biphenyl Core: Provides a rigid, aromatic backbone that can effectively orient other functional groups for optimal interaction with biological targets.
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The Amine Group (-NH₂): A common pharmacophore that can act as a hydrogen bond donor and a basic center, crucial for interactions with many enzymes and receptors.
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The Chloro Group (-Cl): This halogen substituent can enhance binding affinity through halogen bonding, increase metabolic stability by blocking sites of oxidation, and modulate the overall electronic properties of the molecule.
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The Methoxy Group (-OCH₃): Can act as a hydrogen bond acceptor and influence conformation. Its presence can also improve metabolic stability and solubility.
The specific arrangement of these substituents in 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine suggests its potential as a valuable building block or lead compound in the development of novel therapeutics.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| CAS Number | 1334499-96-5 | |
| Molecular Formula | C₁₃H₁₂ClNO | |
| Molecular Weight | 233.69 g/mol | |
| Appearance | Predicted to be a solid at room temperature | Inferred |
| Solubility | Predicted to be soluble in organic solvents such as methanol, ethanol, and DMSO. | Inferred |
| Melting Point | Not available | |
| Boiling Point | Not available |
Synthesis of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine
The most logical and widely employed method for the synthesis of unsymmetrical biaryls is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine, two primary disconnection approaches are feasible. The following protocol outlines a representative synthesis based on established literature for similar compounds.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The synthesis would likely involve the coupling of a boronic acid or boronic ester derivative with an aryl halide. A plausible route is the reaction between 4-aminophenylboronic acid and 1-chloro-4-iodo-2-methoxybenzene (or the corresponding bromo-analogue).
Caption: Proposed Suzuki-Miyaura coupling for synthesis.
Detailed Experimental Protocol (Representative)
Disclaimer: This is a representative protocol and may require optimization for the specific substrates.
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Reaction Setup: To an oven-dried Schlenk flask, add 1-chloro-4-iodo-2-methoxybenzene (1.0 eq.), 4-aminophenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
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Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), under a positive pressure of the inert gas.
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Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine.
Analytical Characterization
The identity and purity of the synthesized 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine would be confirmed using standard analytical techniques.
Caption: Standard analytical workflow for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The presence of the methoxy group will result in a singlet at approximately 3.8-4.0 ppm. The amine protons will likely appear as a broad singlet. The coupling patterns of the aromatic protons will be complex due to the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbon attached to the methoxy group will be shifted downfield, and the carbons attached to the chlorine and nitrogen atoms will also show characteristic shifts.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (233.69 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion cluster, with peaks at m/z 233 and 235.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid, would be suitable for analysis.
Potential Applications and Biological Relevance
While specific biological activities for 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine have not been reported, its structural features suggest potential applications in several areas of drug discovery and materials science.
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Oncology: Many substituted biphenyl compounds exhibit anticancer properties by targeting various signaling pathways. The specific substitution pattern of this compound could lead to interactions with kinases or other cancer-related proteins.
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Neuroscience: The biphenylamine scaffold is present in compounds targeting central nervous system (CNS) receptors. The physicochemical properties imparted by the chloro and methoxy groups could influence blood-brain barrier permeability.
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Inflammation and Immunology: Substituted biaryls are known to modulate inflammatory pathways. This compound could serve as a starting point for the development of novel anti-inflammatory agents.
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Materials Science: Biphenyl derivatives are often used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their rigid structure and tunable electronic properties.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. Aromatic amines can be toxic, and chlorinated compounds may have environmental implications.
Conclusion
4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine is a compound with significant potential in chemical research, particularly in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview based on available data and established chemical principles. The proposed synthetic and analytical methodologies offer a solid foundation for researchers working with this and related molecules. Further investigation into the biological activity and material properties of this compound is warranted to fully explore its potential.
References
Due to the limited specific literature on 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine, this section provides references to general methods and concepts discussed in this guide.
- Suzuki, A. (1982). Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. In Metal-Catalyzed Cross-Coupling Reactions (eds F. Diederich and P. J. Stang). Wiley-VCH, Weinheim.
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
